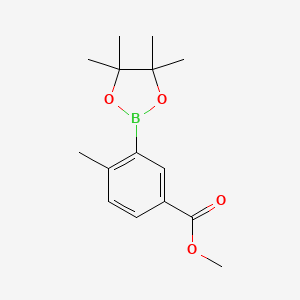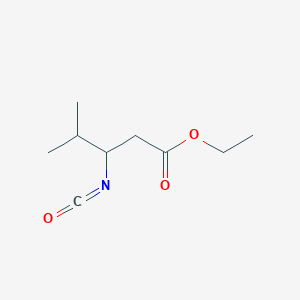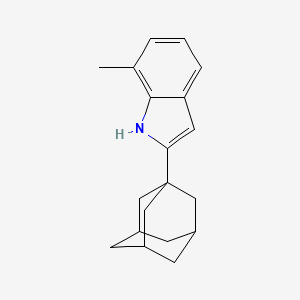
2-(adamantan-1-yl)-7-methyl-1H-indole
Übersicht
Beschreibung
The compound “2-(adamantan-1-yl)-7-methyl-1H-indole” is a derivative of adamantane, which is a type of hydrocarbon that has a unique, stable structure . Adamantane derivatives have been used in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing adamantane derivatives. For instance, 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryltetrazoles have been synthesized, and their structures have been determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .
Chemical Reactions Analysis
Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products .
Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely. For example, 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile has been found to show the highest fluorescence intensity in polar solvents .
Wissenschaftliche Forschungsanwendungen
Enantiospecific Preparation and Pharmaceutical Applications
2-(adamantan-1-yl)-7-methyl-1H-indole derivatives have been utilized in the enantiospecific preparation of α-methyltryptophan. This process is significant for the inexpensive production of carbon-14 labeled compounds like PD 145942 and PD 154075, which are drug candidates for treating anxiety and emesis (Ekhato & Huang, 1997).
Anticancer Research
A series of 2-(adamantan-1-yl)-1H-indol-5-yl urea/thiourea derivatives were synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines, such as H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cells. Some of these compounds showed significant anti-proliferative activity and induced apoptosis through Nur77-expression modulation (Hu et al., 2017).
Cannabinoid Receptor Research
Indol-3-yl-oxoacetamides, derivatives of 2-(adamantan-1-yl)-1H-indole, have been synthesized and evaluated as potential ligands for cannabinoid receptors. Specifically, the fluorinated derivative was found to be a potent and selective ligand for the CB2 receptor (Moldovan et al., 2017).
Neuroprotective Agent Synthesis
Synthetic fluorescent heterocyclic adamantane amines, including derivatives of 2-(adamantan-1-yl)-1H-indole, have been developed as multifunctional neuroprotective agents. They demonstrate inhibition of the N-methyl-d-aspartate receptor/ion channel, calcium channels, nitric oxide synthase, and exhibit antioxidant properties (Joubert et al., 2011).
Wirkmechanismus
Target of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with their targets, leading to various changes.
Biochemical Pathways
It’s known that the synthesis of adamantane derivatives involves a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
Pharmacokinetics
A related compound, quindoline, an azaindole and isotere of indoles, has been found to have favorable penetration through the blood-brain barrier . This suggests that 2-(1-adamantyl)-7-methyl-1H-indole might also have similar properties, impacting its bioavailability.
Result of Action
It’s known that adamantyl radicals can react directly with o2 to give oxygenated products . This suggests that 2-(1-adamantyl)-7-methyl-1H-indole might also undergo similar reactions, leading to the formation of various products.
Action Environment
It’s known that the reactivity of adamantane derivatives offers extensive opportunities for their utilization in various environments .
Biochemische Analyse
Biochemical Properties
2-(adamantan-1-yl)-7-methyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Studies have shown that this compound can inhibit certain enzymes, such as cytochrome P450s, which are involved in the oxidative metabolism of many compounds . Additionally, the indole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines, such as H460 lung cancer cells and HepG2 liver cancer cells, the compound exhibits anti-proliferative activity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-8, leading to programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to nuclear receptors, such as Nur77, and modulate their activity . This binding interaction can lead to changes in gene expression, resulting in altered cellular functions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and pain . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity and interactions with transporters and binding proteins . The compound can readily cross cell membranes and accumulate in specific tissues, such as the liver and brain. This distribution pattern can affect the compound’s efficacy and toxicity, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-12-3-2-4-16-8-17(20-18(12)16)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15,20H,5-7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYDCVWFCSMGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


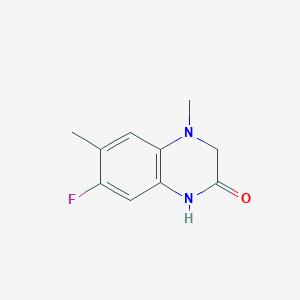

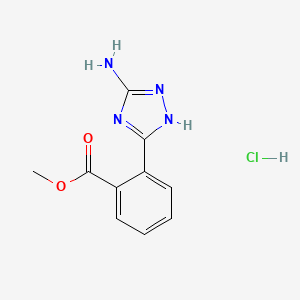
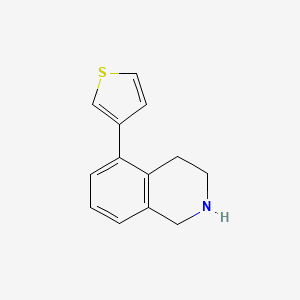
![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)
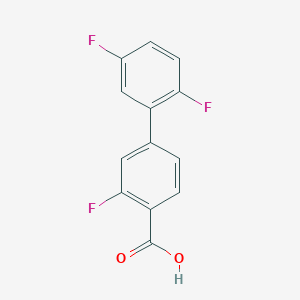
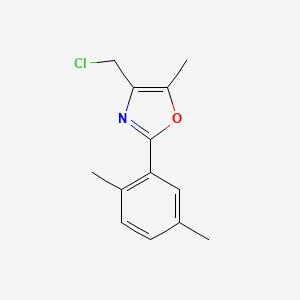


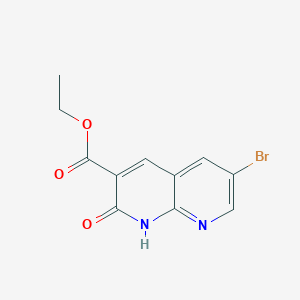
![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)
![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)
